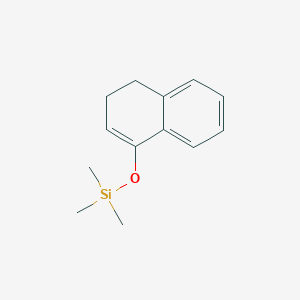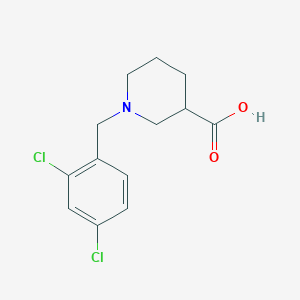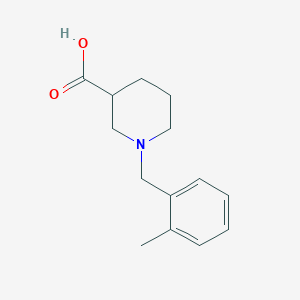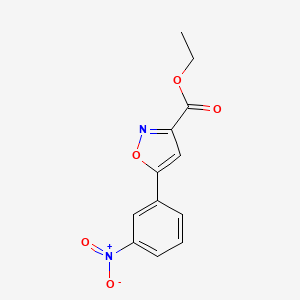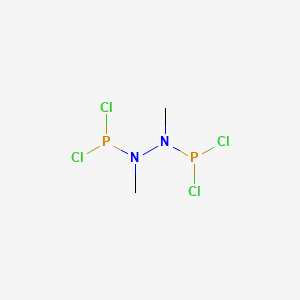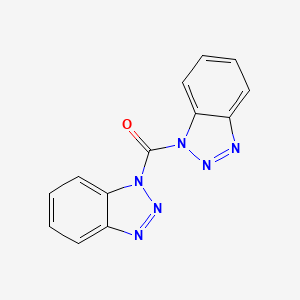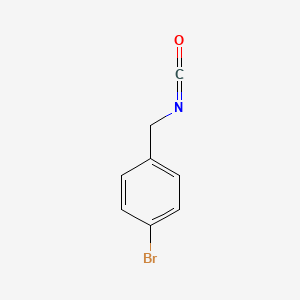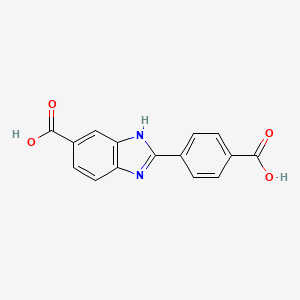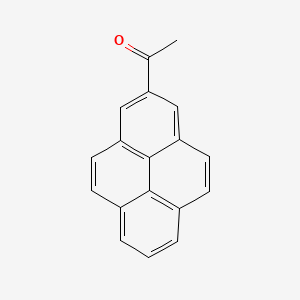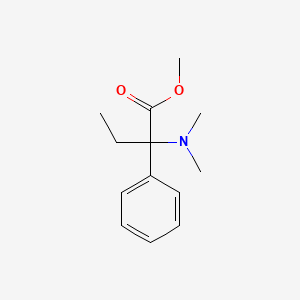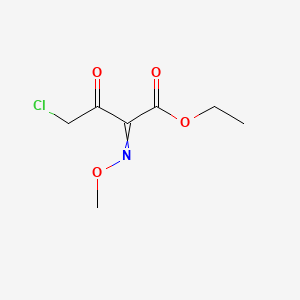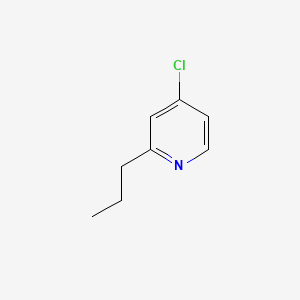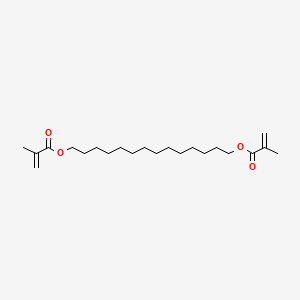
14-(2-Methylprop-2-enoyloxy)tetradecyl 2-methylprop-2-enoate
Overview
Description
14-(2-Methylprop-2-enoyloxy)tetradecyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C22H38O4 . It is also known by other names such as Tetradecane-1,14-diyl bis (2-methylacrylate), 1,14-TETRADECANEDIOL DIMETHACRYLATE, and 1,14-TETRADECANEDIOL DIMETHACRYLATE, TEC H .
Molecular Structure Analysis
The molecular weight of this compound is 366.5 g/mol . The IUPAC name is 14-(2-methylprop-2-enoyloxy)tetradecyl 2-methylprop-2-enoate . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
This compound has a number of computed properties. It has a XLogP3-AA value of 7.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 19 rotatable bonds . Its topological polar surface area is 52.6 Ų . The compound has a complexity of 386 .Scientific Research Applications
Polymerization Studies : Research conducted by Barson, Bevington, and Breuer (1989) explored the use of benzoyl peroxide in initiating the polymerization of methyl methacrylate. They found that additives like 1,3-diphenylpropene significantly influence the proportion of benzoate end-groups in the polymerizing system, which is crucial in understanding the polymerization mechanisms and end-group functionalities in polymers (Barson, Bevington, & Breuer, 1989).
Synthetic Organic Chemistry : A study by Tahara, Harigaya, and Onda (1975) demonstrated the conversion of dehydroabietic acid into a steroid skeleton. This synthesis process, involving nitration and conversion of nitro groups, highlights the potential of using similar chemical structures in the synthesis of complex organic molecules (Tahara, Harigaya, & Onda, 1975).
Chemical Synthesis and Transformations : Pizzioli, Ornik, Svete, and Stanovnik (1998) discussed the synthesis of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs. Their research is significant for understanding how multifunctional compounds can be used for the preparation of polyfunctional heterocyclic systems, a key area in organic synthesis (Pizzioli et al., 1998).
Biosynthesis of Gibberellins : Shechter and West (1969) explored the biosynthesis of cyclic diterpenes from trans-geranylgeranyl pyrophosphate in Gibberella fujikuroi, a fungus. This study is crucial for understanding the biosynthetic pathways of important plant hormones (Shechter & West, 1969).
Molecular Structure Analysis : Castellano, Brocksom, and Ceschi (1994) investigated the structure of a tetracyclic intermediate in the synthesis of Daphniphyllum alkaloids. The study of such molecular structures aids in the synthesis of complex organic compounds, potentially useful in pharmaceuticals (Castellano, Brocksom, & Ceschi, 1994).
Safety And Hazards
The compound is associated with the hazard statement H317, which indicates that it may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), contaminated work clothing should not be allowed out of the workplace (P272), wearing protective gloves/protective clothing/eye protection/face protection (P280), IF ON SKIN: Wash with plenty of water (P302+P352), specific treatment (see … on this label) (P321), if skin irritation or rash occurs: Get medical advice/attention (P333+P313), wash contaminated clothing before reuse (P363), and dispose of contents/container to … (P501) .
properties
IUPAC Name |
14-(2-methylprop-2-enoyloxy)tetradecyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O4/c1-19(2)21(23)25-17-15-13-11-9-7-5-6-8-10-12-14-16-18-26-22(24)20(3)4/h1,3,5-18H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLRGSOFJMYQNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCCCCCCCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394189 | |
| Record name | 14-(2-methylprop-2-enoyloxy)tetradecyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
14-(2-Methylprop-2-enoyloxy)tetradecyl 2-methylprop-2-enoate | |
CAS RN |
168473-14-1 | |
| Record name | 14-(2-methylprop-2-enoyloxy)tetradecyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,14-Tetradecanediol dimethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[1-[6-Amino-2-[[2-[[2-(4-aminophenyl)acetyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1598597.png)
![2-[[4-amino-2-[[2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[(2,4-diamino-4-oxobutanoyl)amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid](/img/structure/B1598598.png)
